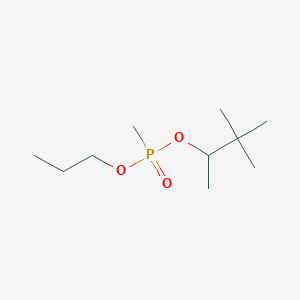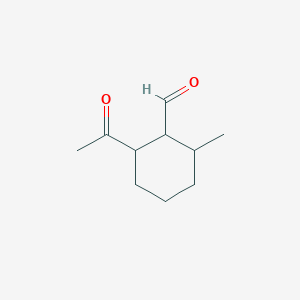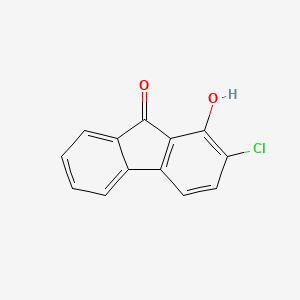
N-(5-Methoxy-2-sulfamoylphenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Methoxy-2-sulfamoylphenyl)-2-methylpropanamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, a sulfamoyl group, and a methylpropanamide moiety, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methoxy-2-sulfamoylphenyl)-2-methylpropanamide typically involves the reaction of 5-methoxy-2-sulfamoylbenzoic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions: N-(5-Methoxy-2-sulfamoylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfamoyl group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-(5-Methoxy-2-sulfamoylphenyl)-2-methylpropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(5-Methoxy-2-sulfamoylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
N-(5-Methoxy-2-sulfamoylphenyl)-2-methylpropanamide can be compared with other similar compounds such as:
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate: Shares a similar core structure but differs in the functional groups attached.
5-Amino-3-(5-methoxy-2-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide: Contains additional functional groups that confer different chemical properties.
属性
CAS 编号 |
97141-31-6 |
|---|---|
分子式 |
C11H16N2O4S |
分子量 |
272.32 g/mol |
IUPAC 名称 |
N-(5-methoxy-2-sulfamoylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H16N2O4S/c1-7(2)11(14)13-9-6-8(17-3)4-5-10(9)18(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16) |
InChI 键 |
UJUNHDRGRLJPSF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)OC)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)








